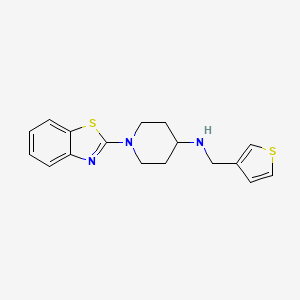![molecular formula C19H23N5O3 B5649661 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one is a synthetic antibacterial agent falling under the broader class of oxazolidinones. Oxazolidinones are notable for their efficacy against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. These compounds, including linezolid and eperezolid, have garnered attention for their unique mechanism of action and the synthesis of related structures aims to improve upon their pharmacological profiles while mitigating potential drawbacks like monoamine oxidase A inhibition and solubility issues (Tucker et al., 1998).
Synthesis Analysis
The synthesis of oxazolidinones involves complex reactions, often starting from β-hydroxy- or β-mercapto-α-amino acid esters, and can include steps like fusion with aromatic aldehydes, dehydrogenation, and cyclization to produce a variety of oxazolidinones, thiazolidines, and related bicyclic compounds. Notable methods include Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources (Rao et al., 2017), as well as other novel synthetic routes that explore different activation modes of ethyl tertiary amines (Badr et al., 1981).
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by the presence of an oxazolidinone ring, which can be modified with various substituents to alter the compound's chemical and pharmacological properties. X-ray diffraction and spectral analyses are commonly used to confirm the structures of newly synthesized compounds, including heterocyclic rings and substituents that enhance antibacterial activity and reduce undesirable effects (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to produce Mannich bases, and acetylation to yield N-acetylderivatives. These reactions are pivotal in modifying the oxazolidinone core to enhance solubility and reduce activity against monoamine oxidase A, thereby improving the safety profile of these antibacterial agents (Reck et al., 2007).
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are crucial for the pharmacokinetic profile of oxazolidinones. Modifications to the oxazolidinone ring, such as the incorporation of polar groups, have been shown to enhance solubility significantly. Studies involving crystallography and hydrogen bonding elucidate how these modifications impact the compound's solubility and, by extension, its bioavailability and efficacy (Bel-Ghacham et al., 2010).
Chemical Properties Analysis
The chemical properties of oxazolidinones, including their reactivity, stability, and interactions with biological targets, are shaped by their structural features. For instance, the presence of a (pyridin-3-yl)phenyl moiety generally improves antibacterial activity. Synthesis routes and structural modifications aimed at reducing inhibitory activity against monoamine oxidase A while maintaining antibacterial efficacy highlight the complex interplay between structure and function in these compounds (Guo et al., 2013).
Eigenschaften
IUPAC Name |
3-[2-oxo-2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17(14-24-10-11-27-19(24)26)22-7-3-16(4-8-22)18-21-6-9-23(18)13-15-2-1-5-20-12-15/h1-2,5-6,9,12,16H,3-4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULPBCPEMOHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)

![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)
![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)
![N-{4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]phenyl}acetamide](/img/structure/B5649638.png)

![2-cyclohexyl-6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5649650.png)

![3-hydroxy-N'-[(4-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B5649688.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)
![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)